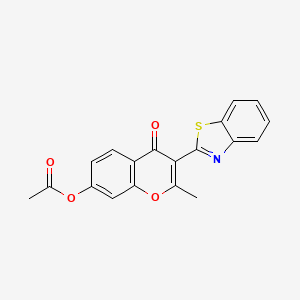

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Beschreibung

Chemical Identity and Properties The compound 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate (CAS: 299953-24-5) is a benzothiazole-chromene hybrid with the molecular formula C₁₉H₁₃NO₄S and a molecular weight of 351.38 g/mol . It features a chromen-4-one core substituted with a 1,3-benzothiazole moiety at position 3, a methyl group at position 2, and an acetyloxy group at position 5. The compound is commercially available for research purposes at varying quantities (1–50 mg), with purity levels of 90% and prices ranging from $402 (1 mg) to $836 (50 mg) .

Structural Significance The benzothiazole and chromen-4-one scaffolds are pharmacologically relevant, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The acetyloxy group at position 7 enhances solubility compared to non-esterified derivatives, making it a candidate for drug discovery pipelines.

Eigenschaften

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4S/c1-10-17(19-20-14-5-3-4-6-16(14)25-19)18(22)13-8-7-12(24-11(2)21)9-15(13)23-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGPFBIRJVPAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the benzothiazole core. This is followed by the cyclization with a suitable diketone to form the chromenone system. The final step involves acetylation using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance yield and reduce reaction times .

Analyse Chemischer Reaktionen

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions:

Key Findings :

-

Acidic hydrolysis proceeds faster due to protonation of the ester carbonyl, enhancing electrophilicity.

-

Basic hydrolysis requires longer reaction times but offers better selectivity.

Nucleophilic Substitution

The electron-deficient benzothiazole ring and chromenone carbonyl enable substitution reactions:

Mechanistic Insights :

-

Lewis acids (e.g., AlCl₃) enhance electrophilicity at the chromenone carbonyl, facilitating nucleophilic attack.

-

Microwave-assisted synthesis reduces reaction times for substitutions on the benzothiazole ring .

Oxidation Reactions

The methyl group at position 2 and benzothiazole sulfur are oxidation-sensitive:

Notable Data :

-

Over-oxidation of sulfur to sulfone occurs at pH > 10.

-

The methyl group’s oxidation to carboxylic acid preserves the chromenone backbone.

Cycloaddition Reactions

The α,β-unsaturated carbonyl system in chromenone participates in cycloadditions:

Applications :

-

Cycloadditions enable structural diversification for biological screening .

-

Triazole derivatives show enhanced pharmacokinetic properties.

Functional Group Interconversion

The acetate group serves as a synthetic handle for further modifications:

Synthetic Utility :

-

Hydrazide intermediates are precursors for thiazolidinones and Schiff bases .

-

Transesterification retains the chromenone-benzothiazole core while tuning solubility.

Stability Under Reactive Conditions

Critical stability data for process optimization:

| Condition | Observation | Degradation Products | Source |

|---|---|---|---|

| Strong base (pH > 12) | Chromenone ring opening via retro-aldol pathway | Fragmented aldehydes and ketones | |

| UV light (254 nm) | Photooxidation of benzothiazole ring | Sulfur-containing oxides |

Recommendations :

-

Avoid prolonged exposure to UV light during handling.

-

Neutral pH preferred for aqueous reactions to prevent decomposition.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that compounds similar to 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate exhibit significant anticancer properties. In particular, studies have shown that these compounds can inhibit cell viability in various cancer cell lines, including colon and cervical cancer cells.

Case Study: Inhibition of Chk1 Kinase

A study highlighted the ability of specific derivatives to inhibit Chk1 kinase activity in HeLa cells at concentrations as low as 2 µM. This inhibition was linked to the compounds' effectiveness in disrupting DNA damage response pathways, a critical mechanism in cancer cell survival .

Kinase Inhibition

The compound is also recognized for its potential as a kinase inhibitor. Kinases play essential roles in cell signaling pathways, and their dysregulation is often associated with cancer progression.

Molecular Docking Studies

Molecular docking studies have indicated that 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate binds effectively to the ATR kinase domain, suggesting its potential as a therapeutic agent targeting DNA damage response pathways .

Anti-inflammatory and Antioxidant Activities

The compound's structure is conducive to anti-inflammatory and antioxidant activities, which are crucial in managing diseases characterized by oxidative stress and inflammation.

Future Directions and Research Opportunities

Given the promising biological activities associated with 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, future research could focus on:

- Further Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity against specific cancer types.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Mechanistic Studies : Investigating the precise mechanisms by which these compounds exert their anticancer effects.

Wirkmechanismus

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Chromen-4-One Core

The following table summarizes key analogs and their structural/functional differences:

Key Structural and Functional Differences

Ester Group Modifications The acetate group in the target compound offers a balance between solubility and membrane permeability. In contrast, bulkier esters like 2-chlorobenzoate () or 4-chlorobutanoate () may reduce solubility but improve target binding through hydrophobic interactions .

Alkyl Substitutions on the Chromen Core

- Ethyl or methyl groups at positions 2 and 6 () increase steric bulk, which could hinder rotational freedom and stabilize interactions with biological targets .

The propanoate variant () may undergo slower ester hydrolysis compared to acetate, prolonging its half-life in vivo .

Biologische Aktivität

The compound 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a derivative of chromone and benzothiazole that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects in various biological assays.

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Chromone Core : This is achieved through the condensation of salicylaldehyde with a β-ketoester under acidic conditions.

- Introduction of the Benzothiazole Ring : The benzothiazole moiety is introduced via a cyclization reaction involving thioketones or thioamide derivatives.

- Acetylation : The final step involves acetylation to yield the target compound.

Anticancer Activity

Recent studies have indicated that derivatives of chromone, including 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, exhibit significant anticancer properties. For instance:

- Inhibition of Chk1 Kinase : This compound has been shown to inhibit Chk1 kinase activity in HeLa cells at concentrations as low as 5 µM, suggesting that it may interfere with cell cycle regulation and DNA repair mechanisms .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 6.25 µg/mL against various pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Activity |

|---|---|

| Benzothiazole ring | Enhances anticancer properties |

| Chromone core | Contributes to antimicrobial effects |

| Acetate group | Modulates solubility and bioavailability |

The mechanisms underlying the biological activities of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate include:

- Kinase Inhibition : The compound binds to the active site of Chk1 kinase, leading to reduced phosphorylation at Ser 317, which is crucial for cell cycle progression.

- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in pathogens.

Case Studies

Several studies have evaluated the efficacy of this compound in vitro:

- In Vitro Cytotoxicity Assays : The compound was tested against various cancer cell lines using crystal violet assays. Results showed significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics .

- Antimicrobial Testing : Disk diffusion methods were employed to assess antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones .

Q & A

Q. What established synthetic methodologies are available for 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate?

The synthesis typically involves multi-step reactions starting from benzothiazole and chromene precursors. Key methods include:

- Cyclocondensation : Reaction of 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate to form the benzothiazole core .

- Chromene Formation : Acetylation at the 7-hydroxy position of the chromene intermediate using acetic anhydride or acetyl chloride under basic conditions.

- Coupling Reactions : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to link the benzothiazole and chromene moieties, as demonstrated in analogous compounds .

Yield Optimization: Reactions with ethyl ethoxycarbonylacetimidate hydrochloride achieve yields up to 85% under reflux conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns and acetate group presence (e.g., δ ~2.3 ppm for the methyl group in acetate) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding patterns, critical for understanding intermolecular interactions .

Q. What are the primary biological targets or activities reported for benzothiazole-chromene hybrids?

Benzothiazole derivatives exhibit:

- Anticancer Activity : Inhibition of kinases (e.g., BRAF V600E) and apoptosis induction in cancer cell lines .

- Antifungal Properties : Disruption of ergosterol biosynthesis in fungal pathogens .

- Fluorescent Sensing : Applications in detecting metal ions or biomolecules due to chromene’s photophysical properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in click chemistry reactions .

- Catalyst Tuning : Sodium ascorbate and CuSO·5HO in stoichiometric ratios reduce side reactions during cycloaddition .

- Temperature Control : Reflux in glacial acetic acid (110–120°C) minimizes byproduct formation in cyclocondensation steps .

Q. How do researchers resolve contradictions in spectroscopic data during structure elucidation?

Q. What strategies are employed to design analogs with enhanced pharmacological activity?

- Scaffold Hybridization : Merge the benzothiazole motif with triazole or pyridine rings to improve binding to enzyme active sites (e.g., RGS4 inhibitors) .

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the chromene 4-oxo position to boost electron-deficient character and target selectivity .

Q. How are hydrogen-bonding networks analyzed in crystallographic studies of this compound?

- Graph Set Analysis : Etter’s formalism categorizes motifs like for dimeric hydrogen bonds, critical for predicting packing efficiency .

- Thermal Ellipsoids : SHELXL-refined models quantify atomic displacement parameters, revealing conformational flexibility in the benzothiazole ring .

Methodological Considerations

Q. What in vitro models are used to evaluate the compound’s bioactivity?

- Enzyme Assays : Fluorescence-based assays (e.g., time-resolved FRET) measure IC values against targets like LMWPTP or BRAF .

- Cell Viability Tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify cytotoxicity .

Q. How are stability and solubility challenges addressed in formulation studies?

- Prodrug Design : Acetate hydrolysis under physiological conditions improves aqueous solubility .

- Co-crystallization : Co-formers like benzoic acid derivatives enhance thermal stability via non-covalent interactions .

Data Contradictions and Validation

Q. How to interpret conflicting biological activity data across studies?

- Dose-Response Curves : Ensure IC values are normalized to control assays (e.g., vehicle-treated cells) .

- Structural Confounders : Verify purity (>95% by HPLC) to rule out impurities masking true activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.